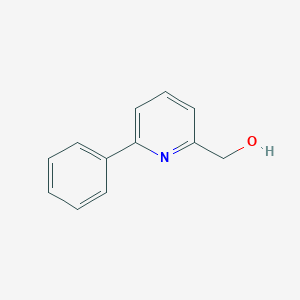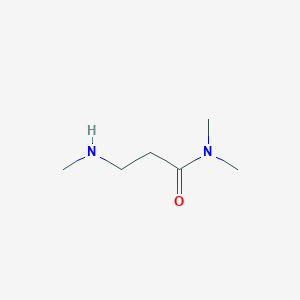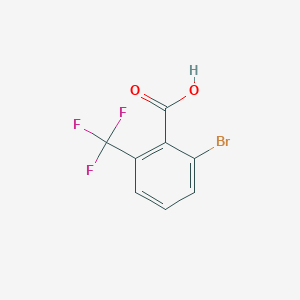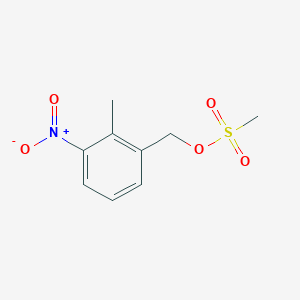
2-Hydroxymethyl-6-phenylpyridine
Übersicht
Beschreibung
2-Hydroxymethyl-6-phenylpyridine (2HM6PP) is a synthetic compound used in laboratory experiments for its diverse range of applications. It is an important synthetic tool for the preparation of a variety of compounds and has been used in a wide range of research areas, including organic synthesis, medicinal chemistry, and biochemistry. 2HM6PP has been found to have a wide range of biochemical and physiological effects, making it an invaluable tool for research.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
2-Hydroxymethyl-6-phenylpyridine derivatives have been explored for their potential as herbicides. Researchers have synthesized novel pyrazole derivatives containing phenylpyridine moieties and assessed their herbicidal activities against various weed species. Some compounds exhibited moderate activity, suggesting that these derivatives could be promising leads for new post-emergence herbicides .
Catalysis in Organic Synthesis
The compound has been used in palladium-catalyzed regioselective ortho arylation of arylpyridines. This process is significant in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, where selective C–C bond formation is crucial for the late-stage synthesis of drugs .
Biological Activity in Type 2 Diabetes Mellitus (T2DM)
Phenylpyridine derivatives have shown inhibition of DPP4, which is beneficial for controlling blood glucose levels in patients with T2DM. Since the FDA approval of the first DPP4 inhibitor in 2006, there has been significant interest in this class of compounds for their efficacy and low toxicity compared to other therapies .
Synthesis of Biologically Active Molecules
The phenylpyridine moiety is a common feature in biologically active molecules used in medicine, pesticides, and veterinary drugs. Its derivatives are utilized in the study and development of fungicides, insecticides, and other pesticide products .
Development of Veterinary Drugs
Similar to its use in human medicine, phenylpyridine derivatives are also employed in the development of veterinary drugs. The structural motif is often incorporated into molecules designed to treat or prevent diseases in animals .
Pharmaceutical Drug Design
The structural framework of 2-Hydroxymethyl-6-phenylpyridine is conducive to modifications that can lead to the development of new pharmaceutical drugs. Its derivatives can be tailored to interact with various biological targets, offering a pathway to novel therapeutic agents .
Pesticide Product Development
The versatility of 2-Hydroxymethyl-6-phenylpyridine allows for its use in creating small molecules with pesticidal properties. These molecules can be optimized for specific pests and crops, contributing to the advancement of sustainable agriculture practices .
Eigenschaften
IUPAC Name |
(6-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZBIMBCUEUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443974 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162614-73-5 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)





![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)